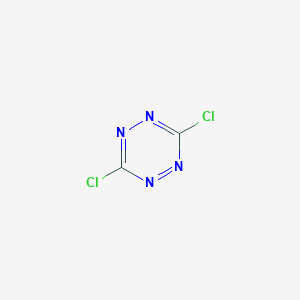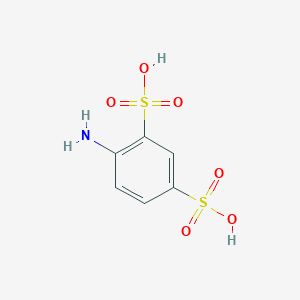
Acide 4-aminobenzène-1,3-disulfonique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-aminobenzene-1,3-disulfonic acid involves various chemical reactions, utilizing different raw materials and catalysts to achieve the desired products. For instance, the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron leads to the formation of 5-amino-2-formylbenzene sulfonic acid as a by-product, indicating the complexity and versatility of reactions involving sulfonic acid derivatives (Fan et al., 2007). Another example includes the synthesis of 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium from o-aminoanisole and m-aminobenzenesulfonic acid, showcasing the diverse methodologies in synthesizing sulfonic acid-related compounds (Xie Jian-wu, 2005).
Molecular Structure Analysis
Understanding the molecular structure of 4-aminobenzene-1,3-disulfonic acid is crucial for its application in various domains. Vibrational spectroscopic studies, such as FTIR and FT-Raman, along with molecular dynamics analysis, provide deep insights into its structural properties (Ramarajan et al., 2020). These studies help in determining the functional groups' interactions, stability, and reactivity, which are essential for its utilization in specific industrial applications.
Chemical Reactions and Properties
4-Aminobenzene-1,3-disulfonic acid participates in various chemical reactions, owing to its active sulfonic acid and amino groups. The compound's reactivity towards sulfonation, nitration, and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules. For instance, novel synthetic applications utilizing sulfonic acids as intermediates demonstrate the compound's versatility in organic synthesis (Costa et al., 2002).
Physical Properties Analysis
The physical properties of 4-aminobenzene-1,3-disulfonic acid, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its handling and application in various processes. Research on related sulfonated compounds and their water stability, proton conductivity, and application in fuel cells provides insights into the physical characteristics of sulfonated aromatic compounds (Guo et al., 2002).
Chemical Properties Analysis
The chemical properties of 4-aminobenzene-1,3-disulfonic acid, including its acidity, reactivity towards electrophiles and nucleophiles, and its behavior in various chemical environments, are foundational for its use in synthesis and industrial applications. Studies on the sulfonation and sulfation reactions offer valuable information on the reactivity of sulfonic acid groups and their derivatives, enhancing our understanding of their chemical behavior (Cerfontain & Koeberg-Telder, 2010).
Applications De Recherche Scientifique
Recherche sur les polymères
L'acide 4-aminobenzène-1,3-disulfonique a été utilisé dans la synthèse de poly(acide 3-aminobenzènesulfonique) de poids moléculaire élevé avec FeCl3.6H2O comme oxydant et dopant binaires . Cette méthode de polymérisation est simple, efficace, peu coûteuse et respectueuse de l'environnement .
Dégradabilité des colorants azoïques
L'this compound a été utilisé comme contrôle pour étudier l'influence des schémas de substitution aromatique sur la dégradabilité des colorants azoïques par Streptomyces spp et le champignon Phanerochaete chrysosporium .
Pharmacocinétique
Ce composé a des applications potentielles en pharmacocinétique, qui est l'étude de la façon dont un organisme affecte un médicament .
Lipophilie
L'this compound peut être utilisé dans l'étude de la lipophilie, qui est la capacité d'un composé chimique à se dissoudre dans les graisses, les huiles, les lipides et les solvants non polaires .
Médicament ressemblance
Ce composé peut être utilisé dans l'étude de la ressemblance médicamenteuse, qui est un équilibre complexe de diverses propriétés moléculaires et caractéristiques de structure qui déterminent si une molécule particulière est similaire aux médicaments connus .
Solubilité dans l'eau
L'this compound peut être utilisé dans l'étude de la solubilité dans l'eau, qui est une mesure de la quantité de substance chimique qui peut se dissoudre dans l'eau à une température spécifique .
Chimie médicinale
Ce composé a des applications potentielles en chimie médicinale, qui est une discipline axée sur la conception, la synthèse et le développement d'agents chimiques qui peuvent être utilisés pour traiter les maladies .
Recherche en sciences de la vie
L'this compound peut être utilisé dans divers domaines de la recherche en sciences de la vie, y compris la biologie cellulaire, la génomique, la protéomique, et plus encore .
Safety and Hazards
The safety information for 4-Aminobenzene-1,3-disulfonic acid indicates that it should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
4-Aminobenzene-1,3-disulfonic acid is primarily used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives act as antagonists for P2 receptors , which are purinergic receptors for ATP that play significant roles in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
It is known to be involved in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives interact with P2 receptors, inhibiting their activity and thus influencing the physiological processes regulated by these receptors .
Biochemical Pathways
Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the purinergic signaling pathway. This pathway is involved in various physiological processes, including neurotransmission, inflammation, and pain perception .
Pharmacokinetics
It is known to be freely soluble in water and ethyl alcohol , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the physiological processes regulated by these receptors, such as neurotransmission, inflammation, and pain perception .
Action Environment
It is known to decompose at temperatures higher than 120℃ , suggesting that temperature could potentially affect its stability. Furthermore, it is recommended to be stored in a dark place, sealed in dry, room temperature conditions , indicating that light, moisture, and temperature could influence its stability.
Propriétés
IUPAC Name |
4-aminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUNYPYNWXUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059675 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137-51-9 | |
| Record name | Aniline-2,4-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,3-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Aminobenzene-1,3-disulfonic acid interact with starch and what are the downstream effects on the starch's properties?
A1: 4-Aminobenzene-1,3-disulfonic acid itself doesn't directly interact with starch. Instead, it's first converted into a reactive compound by reacting it with dichlorotriazine. This forms a sulfonated triazinyl compound where the disulfonic acid group provides negative charges. This compound then reacts with the hydroxyl groups of starch molecules, forming a stable ether linkage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









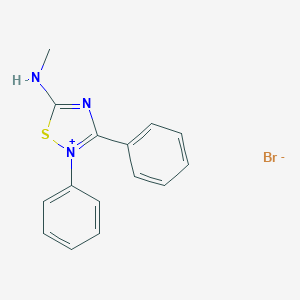
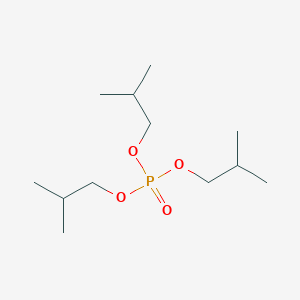
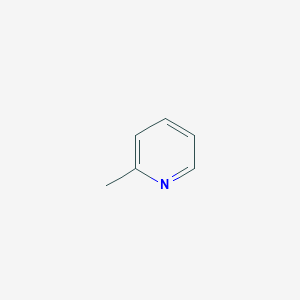
![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
